

LCB 03-0110: A Multi-Kinase Inhibitor Targeting BTK and Syk Pathways

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LCB 03-0110 is a thienopyridine derivative initially identified as a potent, orally bioavailable inhibitor of discoidin domain receptors (DDRs) and c-Src family kinases.[1][2][3] Subsequent research has revealed its activity against a broader spectrum of tyrosine kinases, including Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk), which are critical mediators of immune cell signaling.[1][2] This technical guide provides a comprehensive overview of the inhibitory role of LCB 03-0110 on the BTK and Syk pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of BTK and Syk

LCB 03-0110 exerts its effects as a multi-kinase inhibitor, targeting the ATP-binding sites of several tyrosine kinases.[4] Its inhibitory activity against BTK and Syk positions it as a potential therapeutic agent for a range of inflammatory and autoimmune disorders where these signaling pathways are pathologically activated.

Quantitative Analysis of Kinase Inhibition



The inhibitory potency of LCB 03-0110 against a panel of protein tyrosine kinases has been quantified, with the half-maximal inhibitory concentration (IC50) values determined through in vitro kinase assays.

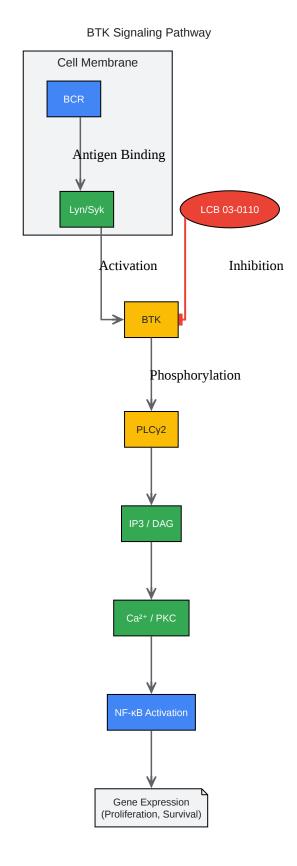
Kinase Target	IC50 (nM)
c-Src	1.3
ВТК	7.0
Syk	-
DDR1	164
DDR2	6 (activated), 145 (non-activated), 171 (cell-based)
VEGFR-2	-

Note: Specific IC50 value for Syk from the primary source was not available in the provided search results. Further literature review is recommended for this specific data point. The IC50 for DDR2 varies depending on the activation state and assay type.[5][6]

Signaling Pathways and Inhibition by LCB 03-0110 BTK Signaling Pathway

Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), culminating in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival.[9]





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Caption: LCB 03-0110 inhibits the BTK signaling cascade.

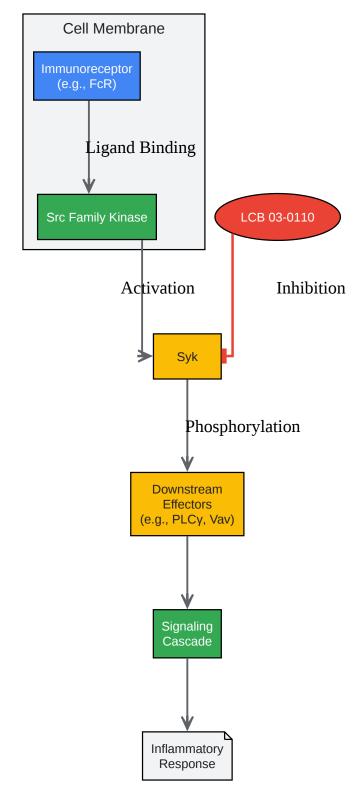


Syk Signaling Pathway

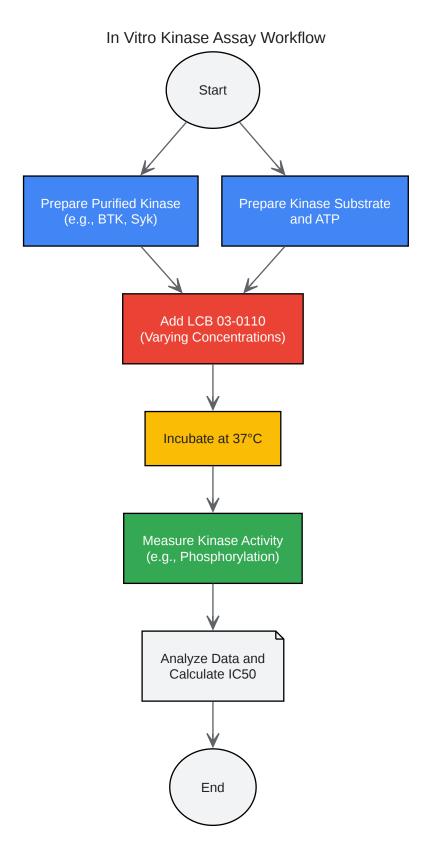
Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the BCR and Fc receptors.[10] [11][12] Similar to BTK, Syk is activated following receptor engagement and initiates a cascade of phosphorylation events. This leads to the activation of downstream signaling molecules, including PLCy, and the subsequent activation of transcription factors that drive inflammatory responses.[13]



Syk Signaling Pathway







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